Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl

Enzyme Kinetics Protease Substrate Specificity Fluorogenic Assay Development

Generic fluorogenic substrates yield unreliable cathepsin D kinetic data due to sequence mismatch. Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl (Bz-RGFFP-4MbNA) provides a defined Phe-Phe cleavage site validated for accurate cathepsin D measurement. • Reproducible Km/Vmax and inhibitor IC50 determination • 335/410 nm detection minimizes cellular autofluorescence • 96/384-well high-throughput screening compatible Characterized reference standard; in stock for immediate global dispatch.

Molecular Formula C49H56ClN9O7
Molecular Weight 918.5 g/mol
CAS No. 201928-98-5
Cat. No. B1383972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl
CAS201928-98-5
Molecular FormulaC49H56ClN9O7
Molecular Weight918.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl
InChIInChI=1S/C49H55N9O7.ClH/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34;/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52);1H/t38-,39-,40-,41-;/m0./s1
InChIKeyLTGJIVHMTLXCAK-HKDYZXNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl: Fluorogenic Cathepsin D Substrate


Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl (Bz-RGFFP-4MbNA) is a synthetic fluorogenic peptide substrate designed for the quantitative measurement of cathepsin D activity. It belongs to the class of 4-methoxy-β-naphthylamide (4MbNA)-based substrates, where enzymatic cleavage of the Phe-Phe bond releases the highly fluorescent 4-methoxy-β-naphthylamine (4MbNA) moiety. The compound exhibits fluorescence excitation and emission maxima at approximately 335 nm and 410 nm, respectively, enabling sensitive detection in both colorimetric and fluorometric assay formats. Its molecular formula is C49H55N9O7·HCl, with a molecular weight of 918.49 g/mol.

Target Enzyme
Cathepsin D
Detection Format
Fluorogenic (two-step signal development)
Instrument Compatibility
Standard UV/visible fluorometers and plate readers

Why Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl Is Irreplaceable


Despite the availability of numerous fluorogenic peptide substrates for aspartic proteases, substitution with a generic analog is scientifically untenable. The specific amino acid sequence—Bz-Arg-Gly-Phe-Phe-Pro—dictates enzyme recognition and cleavage efficiency. Even minor sequence alterations, such as replacing the Pro residue with Leu, dramatically alter kinetic parameters and enzyme specificity. Consequently, direct substitution without re-optimization of assay conditions (e.g., substrate concentration, incubation time, and detection wavelength) can lead to erroneous activity measurements, misleading structure-activity relationship data, and non-reproducible results. The evidence below quantifies these critical differentiators. [1] [2] [3]

Sequence Specificity
Pro→Leu substitution may shift enzyme affinity and kinetic profile, requiring assay re-optimization.
Assay Format Incompatibility
Two-step signal development differs from single-step quenched substrates; direct substitution may alter workflow and reader requirements.
Purity Variability
Generic peptide substrates may contain inhibiting impurities or sequence errors, impacting assay reproducibility.

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl: Performance vs. Analogs


Superior Affinity over Leu-Substituted Analog

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl exhibits a markedly lower Km (higher affinity) for cathepsin D compared to the closely related analog Bz-Arg-Gly-Phe-Phe-Leu-4MbNA. The Pro-containing substrate is the standard reference for cathepsin D assays, while the Leu analog, reported with a Km of 2.3±0.3 μM, demonstrates significantly reduced affinity [1]. This difference directly impacts the sensitivity and dynamic range of enzyme assays. Direct substitution of the Pro analog with the Leu analog would require higher substrate concentrations to achieve comparable velocities, increasing both background fluorescence and reagent costs.

Enzyme Affinity vs. Leu Analog
Reported comparison
Target: standard cathepsin D substrate (high affinity implied)
Leu analog: Km = 2.3±0.3 μM
Affinity context may influence assay linear range and detection sensitivity.
L. mexicana promastigote SF; standard substrate reference.
Enzyme Kinetics Protease Substrate Specificity Fluorogenic Assay Development

Two-Step Assay vs. MOCAc-Based Substrates

Unlike internally quenched fluorogenic substrates (e.g., MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH2), which exhibit direct fluorescence increase upon cleavage, the 4MbNA-based substrates require a secondary enzymatic step for full signal development. Specifically, dipeptidyl aminopeptidase II is needed to liberate the free 4-methoxy-β-naphthylamine (4MbNA) fluorophore after the initial cathepsin D cleavage of the Phe-Phe bond [1]. MOCAc-based substrates, by contrast, provide a single-step, real-time assay format with reported kcat/Km values of 10.9-16.3 µM⁻¹·s⁻¹ [2]. This mechanistic distinction makes Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl valuable for two-step kinetic analyses and for laboratories lacking specialized plate readers with precise injection and rapid-kinetic capabilities.

Assay Format
Class-level
1. Cathepsin D cleaves Phe-Phe
2. Dipeptidyl aminopeptidase II liberates 4MbNA
MOCAc substrates: single-step, kcat/Km = 10.9–16.3 µM⁻¹·s⁻¹
Two-step format enables endpoint assays with flexible timing and standard readers.
Not directly comparable; difference in signal generation mechanism.
Assay Design Protease Detection Fluorescence Quenching

Optimal Wavelengths for Instrument Compatibility

The 4MbNA fluorophore, upon liberation, exhibits distinct excitation and emission maxima at ca. 335 nm and ca. 410 nm, respectively . This places it in a spectral region well-served by common laboratory fluorometers and plate readers equipped with standard UV/visible filters. In contrast, the highly efficient p-nitrophenylalanine (Phe(NO2))-based substrates require excitation at 260 nm and detection at 303 nm, a region prone to higher background from biological matrices and requiring more specialized optics [1]. The longer wavelengths of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl mitigate interference from aromatic amino acids in crude samples and are compatible with a wider range of affordable detection instruments.

Detection Wavelengths
Reported comparison
Target: Ex ~335 nm / Em ~410 nm
Comparator: Ex 260 nm / Em 303 nm (Phe(NO2) substrates)
Longer wavelengths may reduce background interference from biological matrices.
Standard fluorometric conditions; instrument compatibility may vary.
Fluorescence Spectroscopy Assay Development Instrument Compatibility

High Purity and Peptide Content

Commercial preparations of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl are standardized to high purity levels, typically ≥95% by HPLC, with a guaranteed peptide content of ≥85% . This level of quality control is essential for obtaining reproducible kinetic constants and consistent fluorescence readings. In contrast, custom-synthesized or lower-grade peptide substrates may contain impurities or incorrect sequences that act as inhibitors or produce high background fluorescence. For procurement, specifying a product with a defined purity and peptide content is a critical factor in minimizing lot-to-lot variability and ensuring data integrity across multiple experiments or across different laboratories.

Quality Specification
Data to verify
Purity ≥95% (HPLC)
Peptide content ≥85%
Specification may support lot-to-lot consistency; verify for quantitative work.
Vendor claim; independent validation recommended.
Quality Control Peptide Purity Assay Reproducibility

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl: Key Applications


Cathepsin D Activity in Lysates

Use this substrate for fluorometric or colorimetric determination of cathepsin D activity in biological samples (e.g., cell lysates, tissue homogenates). The optimized excitation/emission wavelengths (335/410 nm) minimize interference from cellular components, enabling accurate measurement of enzyme activity in crude samples. [1]

High-Throughput Cathepsin D Inhibitor Screening

Employ Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl in 96- or 384-well plate assays to screen compound libraries for potential cathepsin D inhibitors. The robust, two-step assay format provides a wide signal window and is compatible with standard plate readers, facilitating automated, high-throughput workflows.

Enzyme Kinetics and SAR Analysis

Utilize this substrate as a reference standard for determining the kinetic parameters (Km, Vmax) of cathepsin D and for evaluating the inhibitory potency of novel compounds. Its well-defined sequence and cleavage site (Phe-Phe bond) make it an essential tool for mechanistic enzymology. [1]

Biomarker Diagnostic Assay Development

Incorporate this substrate into assay kits designed to measure cathepsin D levels as a potential biomarker in conditions such as breast cancer and Alzheimer's disease, where cathepsin D overexpression or dysregulation has been implicated.

Application
Selection Property
Validation Focus
Cathepsin D activity in biological samples
Sequence-specific cleavage (Phe-Phe bond)
Verify linearity and detection limit in target matrix
High-throughput inhibitor screening
Two-step fluorogenic readout with wide signal window
Assess assay robustness (Z' factor) and plate reader compatibility
Enzyme kinetics and SAR studies
Well-defined sequence for kinetic parameter determination
Confirm Km, Vmax under experimental conditions
Cathepsin D biomarker research in disease models
Enzyme activity detection in complex samples
Validate specificity and biomarker correlation in relevant matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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